Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate
CAS No.: 146198-68-7
Cat. No.: VC21263565
Molecular Formula: C13H13FO4
Molecular Weight: 252.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146198-68-7 |
|---|---|
| Molecular Formula | C13H13FO4 |
| Molecular Weight | 252.24 g/mol |
| IUPAC Name | ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate |
| Standard InChI | InChI=1S/C13H13FO4/c1-3-18-13(17)11(8(2)15)12(16)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3 |
| Standard InChI Key | DFMUUSKTWLWWMV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)F |
| Canonical SMILES | CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)F |
Introduction
Chemical Structure and Properties
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate features a 4-fluorobenzoyl group attached to the α-carbon of an ethyl acetoacetate moiety. This compound's structural formula is C13H13FO4, combining a fluorinated aromatic ring with a β-keto ester functionality. Based on similar fluorinated compounds, we can infer its physical and chemical properties.
Structural Characteristics
The compound contains several key functional groups:
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A 4-fluorophenyl ring providing specific electronic effects
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A ketone group connecting the fluorophenyl ring to the rest of the molecule
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A β-keto ester system with high synthetic utility
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An ethyl ester moiety that can undergo various transformations
Chemical Reactivity
The reactivity profile of ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate is expected to be governed by its multiple functional groups, each capable of undergoing distinct transformations.
Reactions at the β-Keto Ester Moiety
Similar to other β-keto esters, this compound likely participates in various reactions including:
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Nucleophilic additions to the ketone groups
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Keto-enol tautomerization
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Condensation reactions with various nucleophiles
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Decarboxylation under appropriate conditions
The β-keto ester functionality makes this compound particularly valuable as an intermediate in heterocyclic synthesis.
Reactions Involving the Fluorine Substituent
The 4-fluoro substituent on the aromatic ring can participate in:
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Nucleophilic aromatic substitution reactions with strong nucleophiles
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Metal-catalyzed coupling reactions
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Directed ortho-metallation processes
The presence of fluorine also significantly affects the electronic properties of the aromatic ring, potentially influencing reactivity patterns throughout the molecule .
Applications in Organic Synthesis
Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate likely serves as a versatile building block in organic synthesis, particularly in pharmaceutical development.
Pharmaceutical Intermediates
The compound's structural features make it a potential precursor for:
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Fluorinated heterocycles with potential biological activity
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Modified β-amino acid derivatives
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Fluorinated analogues of known pharmaceutical agents
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Functionalized scaffolds for medicinal chemistry
Specialized Applications
Other potential applications may include:
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Synthesis of fluorinated natural product analogues
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Development of fluorinated imaging agents
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Preparation of materials with specialized properties due to the fluorine content
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Use as a reagent in specific synthetic transformations
Spectroscopic Characterization
Based on similar compounds, the spectroscopic profile of ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate would be expected to include distinctive features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In 1H NMR spectroscopy, characteristic signals would include:
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Aromatic protons of the 4-fluorophenyl ring appearing as complex multiplets due to coupling with fluorine
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The ethyl ester group showing a characteristic quartet and triplet pattern
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The methyl group adjacent to the ketone appearing as a singlet
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The α-hydrogen exhibiting a singlet or potentially a doublet if diastereotopic
19F NMR would show a single fluorine signal, likely in the range of -100 to -120 ppm.
Infrared Spectroscopy
Key IR absorption bands would likely include:
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C=O stretching for both ketone and ester groups (approximately 1700-1750 cm-1)
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C-F stretching (~1100-1200 cm-1)
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C-O stretching from the ester group (~1200-1300 cm-1)
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Aromatic C=C stretching (~1600 cm-1)
Comparative Analysis with Related Compounds
Understanding the properties of ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate can be enhanced by comparing it with structurally related compounds.
Positional Isomer Comparison
The 4-fluoro positioning on the benzene ring differs from the 2-fluoro variant described in search result. This positional change would affect:
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Electronic distribution within the molecule
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Steric considerations in reactions
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Crystallization behavior and physical properties
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Potential biological activity profiles
Structural Analog Comparison
Comparison with ethyl 2-[(4-fluorobenzoyl)amino]-3-oxobutanoate reveals how the insertion of an amino group between the carbonyl and the α-carbon significantly alters chemical properties:
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Enhanced hydrogen bonding capability
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Different reactivity patterns
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Altered solubility profile
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Modified metabolic stability
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